Levomenol

Description

Nomenclature and Synonyms of Levomenol

This compound is known by several names in scientific literature and other contexts.

IUPAC Name

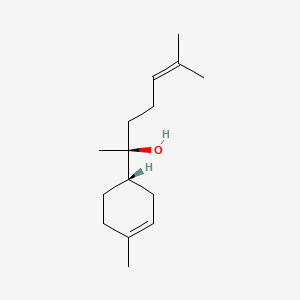

The preferred IUPAC name for this compound is (2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol. wikipedia.orgnih.govchemspider.com

Other Common Names (e.g., (-)-α-Bisabolol)

This compound is frequently referred to by other common names, most notably (-)-α-Bisabolol. wikipedia.orgdrugbank.comnih.govchemspider.comdrugbank.comhc-sc.gc.camdpi.com Other synonyms include alpha-(-)-Bisabolol, alpha-Bisabolol (B1667320) (-)-form, and Levomenolum. nih.govchemspider.comdrugbank.comhc-sc.gc.ca The racemic mixture is often referred to as α-(±)-bisabolol. wikipedia.orgatamanchemicals.com

Here is a table summarizing some of the common names and identifiers for this compound:

| Name | Type |

| This compound | Common Name |

| (-)-α-Bisabolol | Common Name |

| alpha-(-)-Bisabolol | Common Name |

| Levomenolum | Synonym |

| Kamillosan | Synonym |

| α-(−)-bisabolol | Common Name |

| (-)-alpha-Bisabolol (B1239774) | Common Name |

Natural Occurrence and Botanical Sources of this compound

This compound is a natural product found in the essential oils of several plants. wikipedia.orgnih.govatamanchemicals.com

Matricaria chamomilla (German Chamomile) as a Primary Source

Matricaria chamomilla, commonly known as German chamomile, is a significant primary source of this compound. wikipedia.orgnih.govatamanchemicals.comdrugbank.comhallstarbeauty.comatamanchemicals.comspecialchem.com The essential oil of German chamomile can contain high concentrations of (-)-α-bisabolol, in some cases up to 50%. hallstarbeauty.comcannahorse.com

Other Plant Species Containing this compound

Beyond German chamomile, this compound is also present in other plant species. These include the Candeia tree (Vanillosmopsis erythropappa or Eremanthus erythropappus) native to Brazil, which is a major source for commercial production of natural alpha-bisabolol. atamanchemicals.comhallstarbeauty.comatamanchemicals.comspecialchem.comcannahorse.comformunova.com Other reported sources include Myoporum crassifolium, certain medicinal cannabis cultivars, Artemisia princeps, Peperomia galioides, Salvia runcinata, and Siparuna guianensis. wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.comcannahorse.comformunova.comsilverstemcannabis.commdpi.com

Here is a table listing some plant sources of this compound:

| Plant Species | Common Name | Source Part | Notes |

| Matricaria chamomilla | German Chamomile | Essential oil | Primary source, up to 50% bisabolol. hallstarbeauty.comcannahorse.com |

| Vanillosmopsis erythropappa / Eremanthus erythropappus | Candeia tree | Bark, Essential oil | Major commercial source. atamanchemicals.comhallstarbeauty.comatamanchemicals.comcannahorse.comformunova.com |

| Myoporum crassifolium | Anyme wood oil | Essential oil | wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.comsilverstemcannabis.commdpi.com |

| Artemisia princeps | Reported occurrence. atamanchemicals.com | ||

| Peperomia galioides | Reported occurrence. atamanchemicals.com | ||

| Salvia runcinata | Sage | Essential oil | mdpi.comresearchgate.net |

| Siparuna guianensis | Negramina | mdpi.com | |

| Picea jezoensis | Reported occurrence. nih.gov | ||

| Abies nephrolepis | Reported occurrence. nih.gov | ||

| Cannabis sativa | Medicinal cannabis | Cultivars | High concentrations in certain types. wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.comsilverstemcannabis.com |

Historical Context of this compound Research

This compound, as (-)-α-bisabolol, was first isolated from Matricaria chamomilla in the twentieth century. researchgate.net Its use in traditional medicine, particularly from German chamomile, dates back hundreds of years in Europe. hallstarbeauty.comatamanchemicals.comsurya.com.tr Early research focused on its presence in chamomile and its associated properties. researchgate.net The compound has since been investigated for various biological activities. cannahorse.commdpi.comresearchgate.netmedchemexpress.com Studies have explored its cutaneous absorption, demonstrating fast penetration into the skin in animal models. drugbank.comnih.gov Academic research continues to investigate its properties and potential applications. mdpi.commedchemexpress.comresearchgate.net

Anti-inflammatory Properties of this compound

This compound exhibits anti-inflammatory effects, which have been observed in various in vivo and in vitro models. atamanchemicals.comlipidmaps.orgfishersci.at Studies have indicated its ability to reduce inflammation induced by different agents. For instance, in mice, this compound (200 mg/kg) was shown to decrease paw edema induced by serotonin, carrageenan, and dextran, but not histamine. lipidmaps.org It also reduced acetic-acid induced writhing and paw-licking time in the formalin test, suggesting both anti-inflammatory and antinociceptive activity. lipidmaps.org

Cellular and Molecular Mechanisms of Anti-inflammation

The anti-inflammatory action of this compound is mediated through its influence on key cellular and molecular pathways involved in the inflammatory response. Research suggests that this compound can modulate the activity of transcription factors and signaling molecules that regulate the production of inflammatory mediators. While specific detailed mechanisms like the direct interaction with NF-κB or MAPK pathways are not explicitly detailed in the provided snippets for this compound, the inhibition of downstream inflammatory markers (as discussed in the next section) strongly implies modulation of these upstream pathways. NF-κB is a transcription factor involved in the cellular responses to stimuli such as cytokines and stress and plays a key role in regulating the immunological response to infections. genecards.orgwikipedia.org

Inhibition of Proinflammatory Markers

This compound has been shown to inhibit the production and release of several key proinflammatory markers. Studies have reported a reduction in levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) upon treatment with this compound. researchgate.net Additionally, it has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play crucial roles in the synthesis of nitric oxide and prostaglandins, respectively, both of which are significant mediators of inflammation. researchgate.net

| Proinflammatory Marker | Effect of this compound Treatment |

| TNF-α | Decreased levels researchgate.net |

| IL-1β | Decreased levels researchgate.net |

| IL-6 | Decreased levels researchgate.net |

| iNOS | Suppressed expression researchgate.net |

| COX-2 | Suppressed expression researchgate.net |

Antioxidant Activities of this compound

This compound also possesses antioxidant properties, contributing to its protective effects against oxidative stress. lipidmaps.orgfishersci.at Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.

Modulation of Oxidative Stress Markers

This compound can modulate the levels of various markers associated with oxidative stress. Studies have shown that this compound treatment can lead to a decrease in malondialdehyde (MDA), a commonly used indicator of lipid peroxidation, which is a major consequence of oxidative damage. lipidmaps.org Conversely, it has been observed to increase the activity of antioxidant enzymes. lipidmaps.org

Impact on Lipid Peroxidation and Antioxidant Enzymes

This compound has a notable impact on lipid peroxidation and the activity of antioxidant enzymes. In a study involving ethanol-induced gastric lesions in mice, treatment with this compound (200 mg/kg) significantly decreased MDA production in the gastric mucosa. lipidmaps.org Furthermore, the same study reported an increase in the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, thereby playing a critical role in the cellular antioxidant defense system. lipidmaps.org While not explicitly detailed for this compound in the provided text, other important antioxidant enzymes include catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px), and key non-enzymatic antioxidants include reduced glutathione (GSH). encyclopedia.pubmdpi.com

| Marker/Enzyme | Effect of this compound Treatment (in ethanol-induced gastric lesions in mice) |

| Malondialdehyde (MDA) | Decreased production lipidmaps.org |

| Superoxide Dismutase (SOD) | Increased activity lipidmaps.org |

Neuroprotective Effects of this compound

While the provided information primarily focuses on anti-inflammatory and antioxidant activities, some sources suggest potential neuroprotective effects of this compound. lipidmaps.orgfishersci.at However, detailed research findings and specific mechanisms underlying its neuroprotective actions are not extensively described in the provided snippets. Further research would be needed to fully elucidate the neuroprotective potential of this compound and the mechanisms involved.

Prevention of Neuronal Damage

Studies have indicated that this compound possesses neuroprotective effects, preventing neuronal damage in various experimental models. nih.govmedchemexpress.comabmole.comabstraxhops.comfrontiersin.orgmedchemexpress.comrjpharmacognosy.ir For instance, in a mouse model of permanent focal cerebral ischemia, this compound treatment significantly reduced the infarcted area and neurological deficits. medchemexpress.comabmole.commedchemexpress.comrjpharmacognosy.ir This protective effect is associated with the reduction of proinflammatory markers induced by the ischemic event. medchemexpress.comabmole.comabstraxhops.commedchemexpress.comrjpharmacognosy.ir Furthermore, this compound has demonstrated the ability to mitigate dopaminergic neurodegeneration in a rotenone-induced rat model of Parkinson's disease, preventing the loss of dopaminergic neurons and fibers in the substantia nigra and striatum. nih.govnih.govbiocrick.com This neuroprotection is linked to its capacity to counter oxidative stress and inflammation. nih.govnih.govbiocrick.com

Attenuation of Memory Deficits

This compound has also shown potential in attenuating memory deficits observed in models of neurological insult. In mice subjected to permanent focal cerebral ischemia, this compound treatment helped prevent the memory impairments induced by the condition. medchemexpress.comabmole.comabstraxhops.commedchemexpress.comrjpharmacognosy.ir Additionally, research on doxorubicin-induced cognitive dysfunction in rats suggests that this compound can alleviate these deficits. frontiersin.org This effect may involve enhancing hippocampal signaling pathways and inhibiting neuroinflammation. frontiersin.org

Anti-amyloidogenic Potential in Neurodegenerative Models

In the context of neurodegenerative diseases like Alzheimer's, characterized by the accumulation of beta-amyloid (Aβ) peptides, this compound has demonstrated anti-amyloidogenic potential. nih.govresearchgate.netmdpi.com Studies investigating Aβ-induced neurotoxicity in PC12 cells have shown that this compound can reduce the aggregation propensity of Aβ and potentially promote the degradation of Aβ fibrils. researchgate.netmdpi.com This suggests a possible mechanism by which this compound could interfere with the pathological progression of Alzheimer's disease. researchgate.netmdpi.com Computational studies further support the idea that this compound may interact with enzymes involved in Aβ degradation, such as neprilysin, potentially enhancing their proteolytic activity against Aβ aggregates. mdpi.com

Anti-apoptotic Mechanisms in Neuronal Cells

This compound exerts anti-apoptotic effects in neuronal cells, contributing to its neuroprotective properties. mdpi.comnih.govnih.govmedchemexpress.comabmole.combiocrick.comresearchgate.netmdpi.comresearchgate.net In models of neurodegeneration, this compound has been shown to attenuate apoptosis of dopaminergic neurons. nih.govnih.govbiocrick.com This involves modulating the expression of key proteins involved in the apoptotic pathway, such as upregulating anti-apoptotic protein Bcl-2 and downregulating pro-apoptotic proteins Bax and cleaved caspases-3 and 9. nih.govnih.govbiocrick.comgoogle.com Studies on Aβ-induced neurotoxicity in PC12 cells also indicate that this compound can rescue cells from apoptosis and chromosomal damage. researchgate.net

Antinociceptive Properties of this compound

This compound has demonstrated significant antinociceptive (pain-relieving) properties in various animal models. mdpi.comnih.govnih.govresearchgate.netmedchemexpress.comabmole.commedchemexpress.comgrowupconference.comresearchgate.netresearchgate.netaccurateclinic.com

Attenuation of Nociceptive Behavior

Studies have shown that this compound can attenuate nociceptive behavior in rodents. medchemexpress.comabmole.commedchemexpress.comgrowupconference.comresearchgate.netresearchgate.net In a rodent model of trigeminal neuropathic pain, this compound was found to reduce nociceptive behavior and central sensitization. medchemexpress.comabmole.commedchemexpress.comresearchgate.net It has also been reported to attenuate visceral nociception in mice. researchgate.net The antinociceptive effect of this compound may be related to the reduction in neuronal excitability and the inhibition of proinflammatory cytokines and other inflammatory mediators. researchgate.net

Summary of Selected Pharmacological Activities of this compound

| Activity | Model/Context | Key Findings |

| Prevention of Neuronal Damage | Cerebral Ischemia (mice) | Reduced infarct area, improved neurological deficits, reduced proinflammatory markers. medchemexpress.comabmole.commedchemexpress.comrjpharmacognosy.ir |

| Rotenone-induced PD (rats) | Prevented loss of dopaminergic neurons/fibers, countered oxidative stress and inflammation. nih.govnih.govbiocrick.com | |

| Attenuation of Memory Deficits | Cerebral Ischemia (mice) | Prevented memory impairments. medchemexpress.comabmole.comabstraxhops.commedchemexpress.comrjpharmacognosy.ir |

| Doxorubicin-induced Cognitive Dysfunction (rats) | Alleviated cognitive deficits. frontiersin.org | |

| Anti-amyloidogenic Potential | Aβ-induced Neurotoxicity (PC12 cells) | Reduced Aβ aggregation, potentially enhanced Aβ degradation. researchgate.netmdpi.com |

| Anti-apoptotic Mechanisms | Neurodegeneration models | Modulated Bax/Bcl-2 ratio, affected caspase levels. nih.govnih.govbiocrick.comresearchgate.netgoogle.com |

| Modulation of Mitochondrial Health | Rotenone-induced PD (rats) | Inhibited mitochondrial lipid peroxidation/cytochrome-C release, preserved Complex-I activity. nih.govnih.govbiocrick.com |

| Antinociceptive Properties | Trigeminal Neuropathic Pain (rodents) | Attenuated nociceptive behavior and central sensitization. medchemexpress.comabmole.commedchemexpress.comresearchgate.net |

| Visceral Nociception (mice) | Attenuated nociception. researchgate.net |

Synergistic Interactions with Analgesic Agents

Research indicates that this compound can exhibit synergistic interactions with conventional analgesic agents. A study investigating the combination of α-bisabolol (this compound) and diclofenac (B195802) demonstrated a significant peripheral antinociceptive potentiation effect in rats using the formalin test. fishersci.cafishersci.co.uknih.govmims.com The experimental effective dose (ED) value of the combination was significantly lower than the theoretical additive ED value, indicating a synergistic interaction. fishersci.cafishersci.co.uknih.gov

| Combination | Experimental ED40 (µ g/paw ) | Theoretical ED40 (µ g/paw ) | Synergism (Yes/No) |

| α-Bisabolol-Diclofenac | 109.2 ± 8.5 fishersci.co.uknih.gov | 245.7 ± 17.8 fishersci.co.uknih.gov | Yes fishersci.cafishersci.co.uknih.gov |

Data derived from studies in rats using the formalin test. fishersci.cafishersci.co.uknih.govmims.com

Involvement of Opioid Receptor-NO-cGMP-K+ Channel Pathway

The synergistic peripheral antinociceptive effect observed with the combination of α-bisabolol and diclofenac involves the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-potassium (K+) channel pathway. fishersci.cafishersci.co.uknih.gov Experimental evidence supporting this mechanism includes the observation that the antinociceptive effect of the combination was significantly reduced by the local administration of various blockers. fishersci.cafishersci.co.uknih.gov These blockers included naloxone (B1662785) (an opioid receptor antagonist), L-NAME (an inhibitor of nitric oxide synthase), ODQ (an inhibitor of soluble guanylate cyclase), and specific potassium channel blockers such as glibenclamide, glipizide, 4-aminopyridine, tetraethylammonium, apamin, and charybdotoxin. fishersci.cafishersci.co.uknih.govmims.com These findings confirm the activation of this specific signaling pathway in mediating the observed synergistic antinociception. fishersci.cafishersci.co.uknih.gov

Anticancer and Chemopreventive Activities of this compound

This compound has demonstrated promising anticancer and chemopreventive activities. wikipedia.orguni.lu Research has focused on its ability to inhibit cancer cell processes crucial for tumor progression.

Inhibition of Cancer Cell Invasiveness and Motility

Studies have shown that α-bisabolol (this compound) can suppress the invasiveness and motility of cancer cells. wikipedia.orgwikipedia.orgctdbase.org Specifically, in pancreatic cancer cell lines, treatment with α-bisabolol significantly inhibited both invasiveness and motility. ctdbase.org This suggests a potential role for this compound in hindering the spread of cancer cells. wikipedia.orgctdbase.org

Modulation of Apoptosis in Cancer Cells

This compound has demonstrated potential in modulating apoptosis in various cancer cell lines. mdpi.comnih.govproquest.comncats.io Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.comstanford.edunih.govaging-us.com Targeting apoptotic pathways is a key strategy in cancer treatment. mdpi.comnih.govaging-us.comfrontiersin.org

Research suggests that this compound can induce apoptosis in cancer cells through several mechanisms. One proposed mechanism involves the interaction of this compound with Bid, a pro-apoptotic protein from the Bcl-2 family. nih.gov Studies using Gas Chromatography Mass Spectroscopy (GC-MS) and Surface Plasmon Resonance (SPR) analysis indicate that this compound can be adsorbed into lipid rafts, which are abundant in cancerous cells, and directly interacts with the Bid protein. nih.gov This interaction is inferred to mediate this compound's apoptotic action. nih.gov

Furthermore, this compound has been shown to increase the concentration of cleaved caspases-3, -8, and -9 in human liver carcinoma HepG2 cells, indicating the activation of caspase-dependent apoptotic pathways. nih.gov It has also been observed to induce cytochrome-C translocations from the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.gov In endometrial cancer cells, this compound exhibited antitumor action by decreasing cellular viability and promoting apoptosis, evidenced by a significant increase in caspase-3 and a corresponding decrease in its inhibitor, X-linked inhibitor of apoptosis protein (XIAP). nih.gov Studies on non-small cell lung cancer (NSCLC) cell lines also support the anticancer potential of this compound. nih.gov

This compound has also been reported to increase the expression of p53, NF-κB, and Fas in cancer cell lines, suggesting their involvement in mediating this compound-induced apoptosis. nih.gov

Cardioprotective Effects of this compound

This compound has demonstrated cardioprotective effects in experimental studies. mdpi.comnih.govnih.govfishersci.atecrjournal.comfrontiersin.orgnih.govbrightgene-health.com Research in a rat model of doxorubicin-induced acute cardiotoxicity showed that this compound treatment preserved the myocardium and restored cellular, molecular, and structural perturbations in heart tissues. nih.gov This protective role is attributed to its potent antioxidant, anti-inflammatory, and antihyperlipidemic effects. nih.gov

The cardioprotective mechanisms of this compound involve the favorable modulation of numerous cellular signaling pathways. nih.gov These include the Nrf2/Keap-1/HO-1 pathway, which is involved in antioxidant defense; the Akt/mTOR/GSK-3β pathway; the NF-κB/p38/MAPK pathway, linked to inflammation; and the NLRP3 inflammasomes, which play a role in inflammatory cascades. nih.gov By influencing these pathways, this compound helps to counter oxidative stress and inflammation in the heart. nih.gov

This compound has been observed to attenuate doxorubicin-induced oxidative stress by inhibiting lipid peroxidation and glutathione depletion, as well as improving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. mdpi.com It also attenuated inflammation by reducing the activation of glial cells and the subsequent release of proinflammatory cytokines (IL-1β, IL-6, and TNF-α) and mediators (iNOS and COX-2). mdpi.com

Furthermore, this compound has been shown to ameliorate apoptosis in the context of neurodegeneration, which could have implications for protecting cardiac cells from similar death processes. mdpi.com This involves reversing the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax, cleaved caspases-3 and 9. mdpi.com this compound was also observed to restore mitochondrial function by preventing mitochondrial lipid peroxidation, cytochrome-C release, and preserving Complex-I activity. mdpi.com

Attenuation of Doxorubicin-Induced Cardiotoxicity

Doxorubicin (DOX), a widely used chemotherapy drug, is known to cause cardiotoxicity, which can limit its clinical application. frontiersin.orgwikipedia.orgresearchgate.net Studies have investigated the potential of this compound to mitigate this adverse effect. Research in rats has demonstrated that this compound can attenuate DOX-induced acute cardiotoxicity. frontiersin.orgresearchgate.net This protective effect is associated with the modulation of several cellular signaling pathways and the regulation of oxidative stress and inflammatory responses. frontiersin.orgresearchgate.net

Regulation of Cellular Signaling Pathways (e.g., Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, NLRP3 Inflammasomes)

This compound's protective effects, particularly against DOX-induced cardiotoxicity, are linked to its influence on key cellular signaling pathways. Studies in rats have shown that this compound can modulate the Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK pathways, and NLRP3 inflammasomes. frontiersin.orgresearchgate.net

The Nrf2/Keap-1/HO-1 pathway is crucial for the cellular defense against oxidative stress. This compound's impact on this pathway suggests it may enhance the cell's ability to counteract DOX-induced oxidative damage. frontiersin.orgresearchgate.net

The Akt/mTOR/GSK-3β pathway is involved in various cellular processes, including cell survival, growth, and metabolism. Modulation of this pathway by this compound may contribute to its cardioprotective effects by influencing these processes. frontiersin.orgresearchgate.netnih.gov

The NF-κB/p38/MAPK pathway plays a central role in inflammatory responses. This compound's ability to modulate this pathway indicates its potential to reduce inflammation associated with DOX toxicity. frontiersin.orgresearchgate.netmdpi.com

The NLRP3 inflammasome is a multiprotein complex that triggers inflammatory responses. This compound has been shown to perturb NLRP3 inflammasome activation, which could contribute to its anti-inflammatory effects and protection against DOX-induced injury. frontiersin.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042094 | |

| Record name | Levomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

314.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23089-26-1 | |

| Record name | (-)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23089-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Activities and Mechanisms of Action of Levomenol

In Vitro Study Designs and Cell-Based Assays

In vitro research on Levomenol involves various cell-based models and biochemical techniques to elucidate its mechanisms and effects at the cellular level.

Cell Line Models for Activity Assessment

Human neuroblastoma SH-SY5Y cells have been employed as a cell line model to assess the activity of this compound. thegoodscentscompany.comnih.gov

Biochemical and Molecular Assays

Biochemical assays are used to evaluate specific molecular interactions and cellular processes. The Thioflavin T fluorescence assay has been utilized to assess the effect of this compound on α-synuclein fibrillation in vitro. thegoodscentscompany.com Evaluation of α-synuclein aggregation and reactive oxygen species (ROS) levels are also conducted. thegoodscentscompany.com

Evaluation of Mitochondrial Parameters

Assessment of mitochondrial function is a key aspect of in vitro studies. This compound's effects on mitochondrial membrane potential (MMP) have been evaluated, including using JC-1 staining. thegoodscentscompany.comnih.gov Additionally, ATP levels are measured to assess mitochondrial energy production. nih.gov

Table 1: Summary of In Vitro Research Methodologies and Findings for this compound

| In Vitro Model | Assay/Parameter Evaluated | Key Findings | Source Snippets |

| SH-SY5Y cells | α-synuclein fibrillation (Thioflavin T) | Inhibited α-synuclein fibrillation | thegoodscentscompany.com |

| SH-SY5Y cells | α-synuclein aggregation | Reduced α-synuclein aggregation | thegoodscentscompany.com |

| SH-SY5Y cells | Reactive Oxygen Species (ROS) | Decreased ROS levels | thegoodscentscompany.com |

| SH-SY5Y cells | Mitochondrial Membrane Potential (MMP) | Restored/Evaluated MMP (using JC-1 staining) | thegoodscentscompany.comnih.gov |

| SH-SY5Y cells | ATP levels | Restored ATP levels | nih.gov |

| SH-SY5Y cells | Cell viability (MTT) | Evaluated cell viability | nih.gov |

In Vivo Animal Models in this compound Research

In vivo studies using animal models are crucial for understanding the effects of this compound in a complex biological system, particularly in disease contexts.

Rodent Models of Disease

Various rodent models are employed to study the effects of this compound on different pathological conditions. These include rat models of cerebral ischemia wikidata.org and Parkinson's disease nih.govthegoodscentscompany.com. Mouse models of neuropathic pain, such as those induced by chronic constriction injury (CCI) , partial sciatic nerve ligation (PSNL) rcsb.org, and oxaliplatin (B1677828) wikipedia.org, are also utilized. Rat models of neuropathic pain, including spinal nerve ligation (SNL) mdpi.com and oxaliplatin-induced pain wikipedia.org, are investigated.

Induction Methods for Disease Models

Specific methods are used to induce disease states in animal models for this compound research. Cerebral ischemia in rats can be induced by permanent middle cerebral artery occlusion (pMCAO). wikidata.org Parkinson's disease models in rats are induced using substances like rotenone. thegoodscentscompany.com Neuropathic pain models are induced through methods such as chronic constriction injury (CCI) , spinal nerve ligation (SNL) mdpi.com, partial sciatic nerve ligation (PSNL) rcsb.org, or administration of chemotherapeutic agents like oxaliplatin wikipedia.org.

Table 2: Summary of In Vivo Research Methodologies and Models for this compound

| Animal Model | Disease Model | Induction Method | Outcomes Measured | Source Snippets |

| Rat | Cerebral Ischemia | Permanent MCAO (pMCAO) | Neurological deficit scores, Infarct volume, Neuronal survival (TUNEL, Nissl) | wikidata.org |

| Rat | Parkinson's Disease | Rotenone | Behavioral tests (rotational behavior), Immunohistochemistry (TH, α-synuclein) | thegoodscentscompany.com |

| Rat | Parkinson's Disease | Not explicitly stated (implied model) | Mitochondrial function related parameters | nih.gov |

| Mouse | Neuropathic Pain | Chronic Constriction Injury (CCI) | Mechanical allodynia, Thermal hyperalgesia | |

| Rat | Neuropathic Pain | Spinal Nerve Ligation (SNL) | Mechanical allodynia | mdpi.com |

| Mouse | Neuropathic Pain | Partial Sciatic Nerve Ligation (PSNL) | Mechanical allodynia, Thermal hyperalgesia | rcsb.org |

| Mouse/Rat (implied) | Neuropathic Pain | Oxaliplatin | Mechanical allodynia, Thermal hyperalgesia | wikipedia.org |

Compound Information

In Vivo Animal Models in Levomenol Research

Assessment of Neurological Deficits and Infarct Area

Assessment of neurological deficits and infarct area is a critical component in preclinical studies evaluating potential neuroprotective agents, particularly in models of ischemic stroke. Common methods for assessing neurological deficits in animal models, such as rodents, include standardized scoring systems like the National Institutes of Health Stroke Scale (NIHSS), which quantifies the severity of neurological abnormalities. Infarct area, representing the region of irreversible tissue damage after an ischemic event, is typically visualized and quantified using imaging techniques such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scans, often utilizing diffusion-weighted imaging sequences for early detection. While these methodologies are standard in neuroprotection research, specific preclinical studies evaluating this compound's effects on neurological deficits and infarct area using these precise methods were not identified in the current search. However, this compound has been investigated for neuroprotective effects in other contexts, such as against doxorubicin-induced cognitive dysfunction and neuronal injury in cerebral ischemia models, suggesting potential relevance to neurological research.

Evaluation of Nociceptive Behavior (e.g., Formalin Test)

The formalin test is a widely utilized preclinical model for evaluating the potential analgesic and anti-nociceptive effects of novel compounds in rodents. This test involves the injection of formalin into the hind paw of the animal, which elicits a biphasic nociceptive behavioral response. The early phase, occurring immediately after injection, is thought to result from direct activation of primary afferent fibers, while the late phase, developing later, is considered to involve inflammatory reactions and sensitization of central nervous system neurons. Nociceptive behavior, such as licking, biting, or shaking the injected paw, is observed and quantified over specific time intervals corresponding to these phases. Research indicates that this compound has been evaluated in the formalin test and has demonstrated anti-nociceptive effects, particularly in reducing paw-licking time in the second phase in mice. This suggests that this compound may influence inflammatory pain pathways.

Cardiotoxicity Models

Cardiotoxicity models are employed in preclinical research to assess the potential protective effects of compounds against damage to the heart muscle induced by various agents. Doxorubicin-induced cardiotoxicity in rats is one such established model used to study cardiac injury. In this model, doxorubicin, an anticancer drug known for its cardiotoxic effects, is administered to induce cardiac dysfunction and oxidative stress. Evaluation of potential protective agents like this compound involves assessing various parameters, including changes in body weight, hemodynamics, levels of cardio-specific diagnostic markers, and indicators of oxidative stress and inflammation in cardiac tissue. Studies using this model have investigated the cardioprotective role of alpha-bisabolol (B1667320) (this compound), examining its effects on cellular signaling pathways involved in oxidative stress and inflammatory cascades.

Parasitic Infection Models

Parasitic infection models are used to study the efficacy of potential therapeutic agents against various parasitic diseases. These models often involve infecting a suitable host animal with a specific parasite and then evaluating the effect of the test compound on parasite load, host survival, or disease progression. While parasitic infection models are a recognized area of research, specific preclinical studies detailing the evaluation of this compound in a defined parasitic infection model were not prominently found in the conducted search. However, this compound has been mentioned in contexts related to diseases and a protein (MAPK14) associated with parasitic infectious disease, suggesting a potential, albeit not explicitly detailed in the search results, area of investigation. Research on plant-derived compounds, including sesquiterpenes like this compound, for their potential anti-infective properties, supports the plausibility of such studies.

Clinical Study Designs and Human Trials

Clinical studies involving human participants are conducted to evaluate the safety and efficacy of potential therapeutic interventions. Various study designs are utilized depending on the research question and the stage of drug development.

Randomized Controlled Trials (RCTs)

Randomized Controlled Trials (RCTs) are considered a gold standard in clinical research for evaluating the efficacy of an intervention. In an RCT, participants with similar characteristics are randomly assigned to different groups: an experimental group receiving the intervention being studied (e.g., this compound) and a control group receiving a placebo or a standard treatment. Randomization helps to minimize bias and ensures that the groups are comparable at the start of the study, allowing for a more accurate assessment of the intervention's effect. This compound, particularly in combination with heparin, has been evaluated in randomized controlled clinical studies for the treatment of atopic dermatitis. These trials have investigated the efficacy of topical formulations containing this compound in improving symptoms associated with atopic dermatitis.

Outcome Measures and Scoring Systems in Clinical Research (e.g., SCORAD, EASI, IGA)

Clinical research involving dermatological conditions often utilizes standardized outcome measures and scoring systems to assess the severity and extent of the disease, as well as the efficacy of interventions. For conditions like atopic dermatitis, commonly employed tools include the SCORAD (SCORing Atopic Dermatitis), EASI (Eczema Area and Severity Index), and IGA (Investigator's Global Assessment). thegoodscentscompany.comscdi-montpellier.frcir-safety.org

Patient Cohorts and Demographics in Clinical Trials

Patient cohorts in clinical trials are carefully selected based on specific inclusion and exclusion criteria relevant to the condition being studied and the intervention being tested. Demographics such as age, gender, ethnicity, and disease severity are typically collected to characterize the study population and assess the generalizability of the findings. cir-safety.org

While specific detailed demographic data for this compound clinical trials were not extensively available in the search results, studies involving topical formulations containing this compound have included patients with conditions like atopic dermatitis. For example, a survey of German dermatologists who regularly treated patients with a topical preparation containing heparin and this compound provided some insight into the patient population. researchgate.net These dermatologists treated a large number of patients with atopic dermatitis, including children. researchgate.net The rationale for using this combination often included avoiding corticosteroids and treating cases of intolerance to standard therapies like corticosteroids and calcineurin inhibitors. researchgate.net This suggests that patient cohorts in studies of this compound-containing products for atopic dermatitis may include both adult and pediatric populations, potentially with varying degrees of disease severity and prior treatment history.

Real-World Evidence and Dermatologist Surveys

Real-world evidence (RWE) complements data from traditional randomized controlled trials by providing insights into the effectiveness and safety of interventions in routine clinical practice. dovepress.com Dermatologist surveys are a valuable source of RWE in dermatology, capturing the experiences and perceptions of clinicians regarding the use and outcomes of various treatments in a broader patient population than typically included in controlled trials. scdi-montpellier.frdovepress.commdforlives.com

A survey of 61 German dermatologists provided real-world evidence on the use of a topical preparation containing heparin and this compound for atopic dermatitis. researchgate.net The survey revealed that a high percentage of these dermatologists had experience with the preparation and frequently used it, including in pediatric patients. researchgate.net The primary reasons cited for its use were to avoid corticosteroids and to manage cases where patients had intolerances to conventional treatments. researchgate.net Dermatologists also commonly used the cream prophylactically between disease flare-ups. researchgate.net This survey data supports the findings from controlled clinical studies regarding the efficacy and tolerability of the heparin-levomenol combination in a real-world setting, highlighting its role in clinical practice for atopic dermatitis management. researchgate.net Dermatologist surveys can provide valuable insights into emerging trends and help refine products to better meet the needs of diverse patient populations. mdforlives.com

Pharmacokinetic and Pharmacodynamic Investigations of this compound

Pharmacokinetic (PK) studies investigate how a substance is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies examine its biochemical and physiological effects and mechanism of action. dergipark.org.tr Understanding the PK/PD profile of this compound is crucial for determining its therapeutic potential and optimizing its use.

Absorption and Distribution Studies

Studies on the absorption and distribution of this compound have primarily focused on its topical application, given its common use in dermatological products. Investigations using 14C-labelled this compound in nude mice demonstrated rapid cutaneous absorption and penetration into the skin following topical application. pharmaoffer.comdrugbank.comnih.govnih.gov Within 5 hours of application, approximately half of the applied radioactivity was found in the skin, with the remaining portion detected in tissues and organs. pharmaoffer.comdrugbank.comnih.govnih.gov Analysis revealed that 90% of this radioactivity in tissues and organs was intact this compound, indicating limited systemic metabolism after dermal absorption in this model. drugbank.comnih.govnih.gov Densitometric measurements of horizontal skin slices showed that this compound penetrated from the outermost to the innermost skin layers within 5 hours, suggesting a fast penetration rate. pharmaoffer.comdrugbank.comnih.govnih.gov

This compound has also been shown to act as a penetration enhancer, increasing the absorption of other active ingredients when included in topical formulations. hallstarbeauty.comcipherskincare.comatamanchemicals.comatamanchemicals.comregimenlab.comcir-safety.org This property is attributed to its ability to enhance the percutaneous absorption of certain molecules. hallstarbeauty.comcipherskincare.comatamanchemicals.comatamanchemicals.comregimenlab.com Studies have indicated a synergistic effect on penetration enhancement when bisabolol is combined with propylene (B89431) glycol. regimenlab.comcir-safety.org

Distribution studies using cryotome sectioning and autoradiography of skin tissue have visually confirmed the penetration and distribution of this compound within the skin layers. pharmaoffer.comdrugbank.comnih.govnih.gov The substance was observed to be displaced from the outer to inner areas of the skin over time. pharmaoffer.comdrugbank.comnih.govnih.gov While distribution within the skin is well-documented, detailed information on systemic distribution in humans after topical application is less extensively reported in the provided search results. However, the detection of intact this compound in tissues and organs in animal studies suggests some level of systemic exposure can occur. pharmaoffer.comdrugbank.comnih.govnih.gov

Cutaneous Absorption and Penetration

Cutaneous absorption and penetration are key aspects of the pharmacokinetic profile of topically applied this compound. Research using radiolabeled this compound in nude mice has provided direct evidence of its ability to permeate the skin barrier. pharmaoffer.comdrugbank.comnih.govnih.gov The rapid appearance of radioactivity within the skin layers and in deeper tissues demonstrates efficient absorption. pharmaoffer.comdrugbank.comnih.govnih.gov

The penetration-enhancing property of this compound is a significant characteristic for its use in dermatological formulations. By increasing the permeability of the skin, this compound can facilitate the delivery of other therapeutic compounds to their target sites within or below the skin surface. hallstarbeauty.comcipherskincare.comatamanchemicals.comatamanchemicals.comregimenlab.comcir-safety.org This enhancement of percutaneous absorption has been demonstrated for various molecules. hallstarbeauty.comcipherskincare.comatamanchemicals.comatamanchemicals.comregimenlab.com Formulators utilizing this compound in cosmetic or pharmaceutical products should be aware of this property and its potential impact on the absorption of other ingredients present in the formulation. hallstarbeauty.comregimenlab.comcir-safety.org

Bioanalytical Method Development for Quantification in Biological Fluids

Accurate quantification of this compound in biological fluids is essential for conducting pharmacokinetic studies, assessing exposure levels, and supporting clinical research. Bioanalytical methods are developed and validated for this purpose, ensuring the reliability and reproducibility of the measurements. ijprajournal.comjgtps.comau.dkijpsjournal.com

Several bioanalytical methods have been developed for the quantification of alpha-bisabolol (this compound) in biological matrices such as human blood and rat plasma. researchgate.netresearchgate.netnih.gov Techniques employed include micro-liquid chromatography-electrospray ionisation-mass spectrometry (µHPLC-ESI-MS) and head space-gas chromatography-mass spectrometry (HS-GC-MS) for human blood samples. researchgate.netnih.gov A reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet detection has also been developed and validated for quantifying alpha-bisabolol in rat plasma. researchgate.netnih.gov

The µHPLC-ESI-MS method for human blood involved extraction with hexane (B92381) and reconstitution of the residue in methanol (B129727) before injection. researchgate.netnih.gov The HS-GC-MS method for blood was simpler, requiring only dilution with water and heating of the sample before injection. researchgate.netnih.gov Both methods demonstrated similar detection limits for alpha-bisabolol in blood, approximately 0.125-0.13 µmol/l. researchgate.netnih.gov Successful tests were also conducted to measure alpha-bisabolol in various rat biological samples (blood, urine, feces, tissue homogenates) using the HS-GC-MS method. researchgate.netnih.gov

The HPLC-UV method developed for rat plasma utilized acetonitrile (B52724) and ultrapure water as the mobile phase and was validated according to FDA-designated assays, demonstrating precision, accuracy, sensitivity, and linearity within a specified concentration range. researchgate.netnih.gov These bioanalytical methods are crucial tools for enabling pharmacokinetic analysis and further research into the disposition of this compound in biological systems. researchgate.netnih.gov

| Bioanalytical Method | Biological Matrix | Technique | Sample Preparation | Detection Limit (approx.) |

| µHPLC-ESI-MS | Human blood | LC-MS/MS | Hexane extraction, methanol reconstitution | 0.125 µmol/l |

| HS-GC-MS | Human blood | GC-MS | Dilution with water, heating | 0.13 µmol/l |

| Reversed-phase HPLC-UV | Rat plasma | HPLC-UV | Not specified in detail, but validated for plasma | Not specified |

Pharmacodynamic Endpoints

Pharmacodynamic (PD) studies are crucial in drug development as they investigate the effects of a drug on the body and how the body reacts to the drug mrctcenter.org. This differs from pharmacokinetic studies, which focus on what the body does to the drug mrctcenter.org. PD endpoints help researchers understand if a treatment is achieving its intended effect and how the dosage influences this response mrctcenter.org. These studies are often conducted early in the research process to inform dose selection and adjustment in clinical trials mrctcenter.orgyoutube.com.

Research into this compound (also known as (-)-alpha-bisabolol) has explored various pharmacodynamic endpoints, particularly in the context of its anti-inflammatory, anti-irritant, wound healing, and skin penetration enhancing properties nih.govnih.govmdpi.commdpi.com.

Preclinical Findings:

Preclinical studies, often utilizing cell lines or animal models, have provided significant insights into the pharmacodynamic effects of this compound nih.govresearchgate.net. For instance, studies using 14C-labelled this compound applied topically to nude mice demonstrated rapid penetration into the skin. Five hours after application, the substance was found to have moved from the outermost to the innermost layers of the skin, suggesting fast cutaneous absorption and potential for a sustained therapeutic effect drugbank.comnih.gov. Approximately half of the radioactivity was found in the skin after 5 hours, with 90% of this radioactivity identified as intact this compound nih.gov.

This compound has demonstrated anti-inflammatory effects in various preclinical models. It has been shown to reduce astrogliosis, myeloperoxidase (MPO) activity, and the production of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in a mouse model of cerebral ischemia medchemexpress.com. These markers are indicative of neuroinflammation medchemexpress.com.

Furthermore, this compound has exhibited anti-amyloidogenic potential and anti-apoptotic properties against Aβ25-35 induced neurotoxicity in PC12 cells, suggesting potential neuroprotective effects. It prevented the formation of oligomers and disaggregated mature fibrils, which are implicated in Alzheimer's disease pathology ncats.io.

In studies investigating its effects on skin disorders, this compound has been shown to exert a cicatrizant (wound healing) effect in mice nih.gov. While less potent than taspine (B30418) in this regard, it was notably less cytotoxic to fibroblasts nih.gov.

This compound has also demonstrated activity against Candida albicans in preclinical in vitro studies. It inhibited various pathogenic traits, including adhesion, yeast to hyphal switching, and biofilm development, at concentrations ranging from 0.125 mg/ml to 1 mg/ml researchgate.net. It also suppressed ergosterol (B1671047) production and inhibited cell cycle propagation at the G1 phase researchgate.net.

Clinical Findings:

Clinical research has also investigated the pharmacodynamic effects of this compound, particularly in topical formulations for skin conditions. This compound is recognized as an anti-inflammatory and natural moisturizing agent that can diminish signs of photodamage, reduce pruritus (itching), and improve skin texture and elasticity nih.govdrugbank.com.

In a re-analysis of a study involving a topical combination of heparin and this compound for atopic dermatitis, this compound demonstrated a better effect on erythema (redness) compared to heparin, which is attributed to its potent anti-inflammatory activity mdpi.com. The combination treatment significantly improved symptoms such as erythema, edema/papulation, excoriations, and skin dryness after eight weeks mdpi.com. The observed improvement in pruritus correlated with a reduction in the inflamed body area mdpi.com.

This compound is also known to enhance the percutaneous absorption of certain molecules nih.govmdpi.com. One study reported that alpha-bisabolol increased the permeability coefficient of triamcinolone (B434) acetonide by 73-fold in human skin samples compared to untreated skin mdpi.com. This property highlights a significant pharmacodynamic effect related to its influence on skin barrier function and the delivery of other active compounds mdpi.com.

Data Tables:

Based on the research findings, the following interactive tables summarize some of the observed pharmacodynamic endpoints of this compound in preclinical and clinical studies:

Preclinical Pharmacodynamic Endpoints of this compound

| Endpoint | Model System | Key Finding | Source |

| Skin Penetration | Nude mice (topical) | Fast penetration; displacement from outermost to innermost skin layers in 5h. | drugbank.comnih.gov |

| Anti-inflammatory Activity | Mouse cerebral ischemia | Reduced astrogliosis, MPO activity, TNF-α, and iNOS production. | medchemexpress.com |

| Neuroprotective Effects | PC12 cells (in vitro) | Prevented Aβ25-35 oligomer formation and disaggregated fibrils. | ncats.io |

| Cicatrizant (Wound Healing) | Mice | Demonstrated wound healing effect; less cytotoxic to fibroblasts than taspine. | nih.gov |

| Antifungal Activity | Candida albicans (in vitro) | Inhibited adhesion, yeast-to-hyphal switching, biofilm development, ergosterol production, and G1 cell cycle. | researchgate.net |

Clinical Pharmacodynamic Endpoints of this compound (Topical Application)

| Endpoint | Study Population | Key Finding | Source |

| Anti-inflammatory | Atopic dermatitis patients | Better effect on erythema compared to heparin in a combination therapy. | mdpi.com |

| Anti-pruritic | Atopic dermatitis patients | Improvement in pruritus, correlating with reduced inflamed area. | mdpi.com |

| Skin Improvement | Patients (general) | Diminished signs of photodamage, reduced pruritus, ameliorated skin texture and elasticity. | nih.govdrugbank.com |

| Permeation Enhancement | Human skin samples (in vitro) | Increased permeability coefficient of triamcinolone acetonide by 73-fold. | mdpi.com |

These findings highlight the diverse pharmacodynamic activities of this compound, supporting its use in various therapeutic and cosmetic applications, particularly those targeting inflammatory and dermatological conditions.

Advanced Research Techniques and Methodologies Applied to Levomenol

Analytical Chemistry Techniques for Levomenol Quantification

Quantitative analysis of this compound in various samples is essential for quality control, research, and product development. Several analytical techniques are employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly in complex samples where its separation from other components is necessary. mdpi.comknauer.netsielc.comeuropa.eu HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. longdom.org Reverse phase (RP) HPLC methods are commonly applied for this compound analysis. researchgate.netsielc.com For instance, this compound can be analyzed using a reverse phase HPLC method with a mobile phase containing acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.com Different stationary phases, such as C18 columns, have been utilized for the determination and quantitation of (-)-alpha-bisabolol (B1239774). researchgate.net Gradient elution can be employed with mobile phases composed of acetonitrile-water-phosphoric acid mixtures. researchgate.net

HPLC methods have been developed and validated for parameters such as specificity, linearity, accuracy, precision, robustness, and sensitivity for the estimation of compounds, including (-)-alpha-bisabolol, in various samples like cosmetic formulations. researchgate.net One study successfully applied a reversed-phase HPLC method for monitoring lipophilic compounds, including (-)-alpha-bisabolol, in market cosmetic samples, quantifying it in the range of 25.1–677 mg 100 g−1. researchgate.net The method demonstrated good linearity (R² = 0.9999), reproducibility (inter-day and intra-day precision up to 3.03%), and accuracy (mean recovery of 100.69% ± 1.05%), with low detection and quantitation limits (0.0005 and 0.0016 mg/mL, respectively). researchgate.net HPLC analysis using a Zorbax SB-CN column with methanol (B129727) as the mobile phase has also been used to analyze this compound. mdpi.com The solubility of (-)-α-bisabolol has been determined based on its peak area in HPLC chromatograms. mdpi.com

Green Analytical Chemistry (GAC) principles are increasingly being integrated into analytical methodologies, including HPLC, to reduce environmental impact and improve safety. biotech-asia.orgmdpi.comekb.eg GAC aims to minimize the use of toxic reagents, reduce energy consumption, and prevent the generation of hazardous waste. biotech-asia.orgmdpi.com While traditional HPLC methods often consume substantial quantities of organic solvents, contributing to environmental concerns, green approaches seek to mitigate this. mdpi.comekb.eg

Eco-friendly HPLC techniques for pharmaceutical analysis are being explored, although their adoption in the pharmaceutical industry still faces challenges. ekb.eg Approaches include utilizing water-rich mobile phases or supercritical fluids to minimize reliance on organic solvents. mdpi.com For example, a sustainable HPLC method was developed using a water-based mobile phase consisting of ethanol (B145695) and an aqueous phosphate (B84403) buffer, eliminating the need for hazardous organic solvents like acetonitrile and methanol. mdpi.com This method demonstrated reduced solvent consumption and improved greenness scores while maintaining high analytical performance. mdpi.com Solvent-free micellar HPLC methods, replacing hazardous organic solvents with water as the primary solvent, have also been developed for the analysis of other compounds, highlighting the potential of water-based systems in green chromatography. mdpi.com

Gas Chromatography (GC) is another technique employed for the analysis of this compound, particularly in essential oils. nih.govresearchgate.net GC separates volatile compounds based on their boiling points and interaction with the stationary phase in a heated column. A validated GC method has been developed for the quantitative analysis of α-bisabolol in essential oils, showing satisfactory results for parameters like selectivity, linearity, accuracy/precision, repeatability, robustness, and stability. researchgate.net

GC coupled with Flame Ionization Detection (FID) is a common setup for this compound analysis. lgcstandards.com A certified reference material for this compound has been characterized using GC/FID with a specific temperature gradient program. lgcstandards.com While GC is considered a less expensive and sensitive method compared to some HPLC methods for the analysis of compounds like menthol, it has been widely employed in the analysis of volatile compounds in various matrices. mfd.org.mk In the context of α-bisabolol quantification, results obtained by the 1H NMR method showed a smaller standard deviation (0.59%) compared to GC (1.18%), although Tukey tests indicated that results from 1H NMR and GC-FID were similar with 95% confidence. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, has been successfully applied for the quantitative analysis of α-bisabolol in essential oils. researchgate.netresearchgate.net This technique provides detailed structural information about the molecule based on the magnetic properties of atomic nuclei. A validated 1H NMR method for the quantification of α-bisabolol in essential oil samples has been developed and compared to the GC method. researchgate.net

The quantification of α-bisabolol by 1H NMR was successfully achieved for most essential oil samples evaluated, with standard deviations less than 0.3% when using a 2D NMR COSY contour map for more complex compositions. researchgate.netresearchgate.net The 1H NMR signals at 5.36 and 5.13 ppm are used for quantification. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the 1H NMR method were reported as 0.26 mg and 2.59 mg, respectively. researchgate.netresearchgate.net The results obtained by the 1H NMR method showed a standard deviation of 0.59%, which was smaller than the value found for GC (1.18%). researchgate.netresearchgate.net Tukey tests indicated that the results obtained by 1H NMR and COSY methodology were similar to those obtained by the traditional GC-FID technique using external and internal standardization and normalization with 95% confidence. researchgate.net Quantitative NMR spectroscopy is recognized for its accuracy and reliability in the analysis of various compounds. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. longdom.org MS is often coupled with chromatographic techniques like GC or HPLC for the analysis of complex samples. longdom.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of LC with the detection and identification power of MS. longdom.org Electrospray Ionization (ESI) is a common ionization technique used in LC-MS, particularly for less volatile and thermally labile compounds like this compound. longdom.orgmdpi.com Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, providing more specific and sensitive detection by fragmenting ions and analyzing the resulting fragments. mdpi.comnih.gov

LC coupled with ESI and tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique used for the quantification of multiple analytes in various matrices. nih.gov While specific details on LC-ESI-QQ-MS2 (using a triple quadrupole mass analyzer) applied directly to this compound were not extensively detailed in the search results, LC-ESI-MS/MS in general is a standard technique for sensitive quantification in analytical chemistry. nih.govannlabmed.org The technique involves separating compounds by LC, ionizing them via ESI, and then using the mass spectrometer (such as a triple quadrupole) to select parent ions and analyze their fragmentation patterns for identification and quantification. longdom.orgmdpi.comnih.gov This approach is valuable for achieving high sensitivity and specificity, particularly when analyzing this compound in complex samples where isomers or other compounds might interfere with less selective detection methods.

GC-EI-Q (Gas Chromatography-Electron Ionization-Quadrupole) MS has also been used for the analysis of this compound, providing spectral information based on electron ionization and quadrupole mass analysis. nih.gov

Certified Reference Materials (CRMs) are essential for ensuring the accuracy, reliability, and traceability of analytical measurements. lgcstandards.comanalisisvinicos.comusp.orgsigmaaldrich.com CRMs are materials accompanied by a certificate stating one or more property values with associated uncertainties and traceability statements. lgcstandards.com

This compound is available as a pharmaceutical secondary standard and certified reference material. analisisvinicos.comsigmaaldrich.com These CRMs are qualified for use in various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control. sigmaaldrich.com Examples include this compound pharmaceutical secondary standard CRMs and USP (United States Pharmacopeia) Reference Standards. sigmaaldrich.comanalisisvinicos.comusp.orgsigmaaldrich.comavantorsciences.com

CRMs for this compound are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability. sigmaaldrich.com The certified values and uncertainties are determined in accordance with guides for quantifying uncertainty in analytical measurement. lgcstandards.com These reference materials are intended for use as calibration and quality control standards or in method development for analytical techniques. lgcstandards.com The traceability of measurements, such as those performed by chromatographic methods, to the International System of Units (SI) is established through the use of calibrated equipment and certified reference materials. lgcstandards.com

The use of certified reference materials is crucial for validating analytical methods and ensuring the accuracy of this compound quantification in various matrices, including topical therapies. researchgate.netdntb.gov.ua

Summary of Analytical Techniques for this compound Quantification

| Technique | Principle | Applications | Key Findings/Notes |

| High-Performance Liquid Chromatography (HPLC) | Separation based on interaction with stationary and mobile phases. | Quantification in complex samples, cosmetic formulations, solubility determination. mdpi.comknauer.netresearchgate.netsielc.comeuropa.eu | RP-HPLC with acetonitrile/water/acid mobile phases used. sielc.com Validated methods for quantification in cosmetics. researchgate.net Used for solubility studies. mdpi.com |

| Green Analytical Chemistry in HPLC | Applying green chemistry principles to HPLC methods. | Reducing environmental impact of HPLC analysis. biotech-asia.orgmdpi.comekb.eg | Use of water-rich or alternative mobile phases to reduce organic solvent consumption. mdpi.com Aims for eco-friendly and sustainable analysis. biotech-asia.orgekb.eg |

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and interactions. | Analysis in essential oils, comparison with other methods. nih.govresearchgate.netresearchgate.netlgcstandards.com | Often coupled with FID. lgcstandards.com Used for quantification in essential oils. researchgate.net Results compared to NMR. researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on magnetic properties of atomic nuclei. | Quantitative analysis in essential oils. researchgate.netresearchgate.net | 1H NMR used for quantification with specific signals. researchgate.netresearchgate.net Provides smaller SD compared to GC in some cases. researchgate.netresearchgate.net LOD/LOQ determined. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | Identification and characterization, coupled with chromatography. nih.govlongdom.orgmdpi.commdpi.com | Used in conjunction with GC or LC. nih.govlongdom.orgmdpi.com GC-EI-Q MS provides spectral information. nih.gov |

| LC-ESI-MS/MS (including QQ) | LC separation coupled with ESI and tandem MS. | Highly sensitive and selective quantification. nih.govannlabmed.org | Standard technique for sensitive multi-analyte quantification. nih.gov Valuable for complex matrices. |

| Certified Reference Materials (CRMs) | Materials with certified property values and uncertainties. | Calibration, quality control, method validation. lgcstandards.comanalisisvinicos.comusp.orgsigmaaldrich.com | Available as pharmaceutical secondary standards and USP standards. analisisvinicos.comusp.orgsigmaaldrich.com Certified according to ISO standards. sigmaaldrich.com |

Mass Spectrometry (MS) and LC-ESI-QQ-MS2

Computational and In Silico Research

Computational and in silico methods play a significant role in investigating the molecular interactions, predicting biological activities, and analyzing the pharmacokinetic and safety profiles of this compound. These approaches offer cost-effective and rapid ways to gain insights before extensive experimental studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of this compound in complex with target proteins. These simulations provide detailed information about the interactions and conformational changes that occur over time. For instance, MD simulations have been utilized to explore the interaction between alpha-bisabolol (B1667320) and murine neprilysin (NEP(m)), an enzyme involved in the degradation of beta-amyloid aggregates associated with Alzheimer's disease. mdpi.comresearchgate.net Simulations suggested that alpha-bisabolol stabilizes a specific segment of NEP2(m) (Val⁴⁸¹-Pro⁴⁸⁸) that interacts with the peptide substrate, potentially enhancing enzymatic activity. mdpi.comresearchgate.net MD simulations have also been applied to investigate the binding of alpha-bisabolol to trypanothione (B104310) reductase, a key protein in Trypanosoma brucei, the parasite causing human African trypanosomiasis. tandfonline.comresearchgate.netnih.gov These simulations revealed sustained binding of alpha-bisabolol to the active site, suggesting a potential mechanism for inhibiting the enzyme. tandfonline.comresearchgate.netnih.gov Furthermore, MD simulations have provided insights into the stability and flexibility of complexes formed between this compound and aquaporin 3 (AQP3), a protein relevant to dermatologic conditions and melanoma. researchgate.net

In Silico Prediction of Biological Activities

In silico tools are used to predict the potential biological activities of this compound based on its chemical structure. Tools like Molinspiration and PASS (Prediction of Activity Spectra for Substances) analyze structural features and compare them to databases of known active compounds to predict likely bioactivities. mdpi.comresearchgate.netdergipark.org.trresearchgate.net Predictions for alpha-bisabolol have indicated potential activities including weak inhibition of proteases (particularly metalloproteases), weak binding to G protein-coupled receptors (GPCRs), and reduced inhibitory activity against kinases, based on Molinspiration virtual screening scores. mdpi.com PASS predictions have suggested significant probabilities for dermatologic and antineoplastic activities. researchgate.net In silico studies have also explored the potential of alpha-bisabolol and its derivatives, such as alpha-bisabolol oxide B, as inhibitors of bcl-2 family proteins, which are involved in apoptosis, suggesting potential in targeting glioblastoma. dergipark.org.trresearchgate.net

ADME/T Analysis for Pharmacokinetic and Safety Profiles

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial step in assessing the pharmacokinetic properties and potential safety profiles of a compound. Tools such as pkCSM, SwissADME, and ADMET Lab 2.0 are commonly used for these predictions. researchgate.netdergipark.org.trresearchgate.nethorizonepublishing.com Studies utilizing these tools have indicated favorable pharmacokinetic characteristics for this compound. researchgate.nethorizonepublishing.com For example, predictions have suggested high gastrointestinal absorption and good brain penetration potential for alpha-bisabolol, based on properties like topological surface area (TPSA) and lipophilicity. horizonepublishing.com ADMET analysis also includes predictions regarding potential toxicity, and some in silico studies have suggested that alpha-bisabolol and certain derivatives, like alpha-bisabolol oxide B, are predicted to be non-toxic and non-mutagenic. dergipark.org.trresearchgate.net

Biotransformation Studies of this compound

Biotransformation studies investigate how this compound is metabolized by biological systems, particularly microorganisms. These studies are valuable for discovering new derivatives with potentially altered or enhanced properties, such as improved water solubility, which is a limitation for the highly lipophilic (-)-alpha-bisabolol. nih.govresearchgate.netresearchgate.netdntb.gov.ua Microbial transformation is recognized as a useful technique for generating more polar metabolites. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua

Microbial Transformation Pathways

Various microorganisms, primarily fungi, have been explored for their ability to biotransform (-)-alpha-bisabolol. Studies have demonstrated the transformation of this compound by species such as Absidia coerulea, Glomerella cingulata, Aspergillus niger, Bipolaris sorokiniana, Thamnidium elegans, Mucor ramannianus, and Penicillium neocrassum. mdpi.comnih.govacgpubs.orgresearchgate.netresearchgate.netdntb.gov.uaacgpubs.org These microbial transformations often result in hydroxylated or oxidized derivatives of the parent compound. mdpi.comnih.govacgpubs.orgresearchgate.netresearchgate.netdntb.gov.uaacgpubs.org For instance, Absidia coerulea has been shown to produce several hydroxylated metabolites. nih.govresearchgate.netdntb.gov.ua Glomerella cingulata has been reported to transform (-)-alpha-bisabolol into oxidized products, including bisabolol oxide B and hydroxylated derivatives thereof. mdpi.comnih.govresearchgate.net The biosynthesis of alpha-bisabolol itself in microbial cell factories, such as metabolically engineered Escherichia coli and Saccharomyces cerevisiae, involves the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol 4-phosphate (MEP) metabolic pathways. nih.govgoogle.comnih.gov

Identification and Characterization of Metabolites

The metabolites produced from the microbial transformation of this compound are identified and characterized using various spectroscopic techniques. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comacgpubs.org Through these analyses, researchers determine the chemical structures of the transformed products. Identified metabolites from microbial biotransformation studies of (-)-alpha-bisabolol include:

4,7-dihydroxy-α-bisabolol mdpi.com